4-(3-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core structure, which is known for its diverse biological activities and is often explored in medicinal chemistry.
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves multiple steps, typically starting with the preparation of the quinoline core. One common method involves the catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines, and 2-acylpyridine N-oxides . The reaction conditions often include the use of a pre-prepared Ni–PyBisulidine complex as a catalyst, which facilitates the formation of the desired products in good to excellent yields .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the quinoline core allows for potential oxidation reactions, which can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its quinoline core, it may exhibit antimicrobial, antiviral, or anticancer properties, warranting further investigation in drug development.
Industry: The compound can be explored for its potential use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The exact mechanism of action for 4-(3-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline core may play a crucial role in binding to these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar compounds to 4-(3-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include:
- N-(3-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide
- 3-(3-chlorophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
These compounds share structural similarities, such as the presence of chlorophenyl and pyridinyl groups, but differ in their core structures and functional groups. The uniqueness of this compound lies in its specific quinoline core, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H22ClN3O2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O2/c1-13-9-10-19(25-12-13)27-23(29)20-14(2)26-17-7-4-8-18(28)22(17)21(20)15-5-3-6-16(24)11-15/h3,5-6,9-12,21,26H,4,7-8H2,1-2H3,(H,25,27,29) |
InChI Key |
QEHZZVHDHISGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Cl)C(=O)CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.